2-Ethoxypyridine
Description
Historical Context of Pyridine (B92270) Chemistry Relevant to 2-Ethoxypyridine
The story of pyridine chemistry begins in the mid-19th century when it was first isolated from coal tar. masterorganicchemistry.com For decades, coal tar remained the primary source of pyridine and its derivatives. googleapis.com The structural elucidation of pyridine, a six-membered aromatic ring containing one nitrogen atom, was a significant milestone, with Wilhelm Körner and James Dewar independently proposing its structure in the late 1860s and early 1870s. masterorganicchemistry.com Early synthetic efforts, such as the Hantzsch pyridine synthesis developed in 1881, were crucial in expanding the accessibility and variety of pyridine derivatives, laying the groundwork for the synthesis of compounds like this compound. nih.gov
Significance of Alkoxypyridines in Contemporary Chemical Science
Alkoxypyridines, a class of pyridine derivatives characterized by an alkoxy group attached to the pyridine ring, have emerged as crucial building blocks in modern chemical science. Their unique electronic properties, arising from the interplay between the electron-withdrawing pyridine ring and the electron-donating alkoxy group, make them valuable intermediates in the synthesis of a wide range of functional molecules. sielc.com This structural motif is particularly prevalent in medicinal chemistry, where it is incorporated into numerous pharmaceutical agents to modulate their biological activity and pharmacokinetic properties. bldpharm.comrsc.orgbartleby.com Furthermore, alkoxypyridines find applications in agrochemical synthesis and materials science. chemimpex.comresearchgate.net
Overview of Research Trajectories for this compound
Research involving this compound has followed several key trajectories. A significant area of focus has been its utilization as a versatile intermediate in the synthesis of complex organic molecules, particularly for pharmaceutical and agrochemical applications. chemimpex.comguidechem.com Its role as a ligand in coordination chemistry is another active area of investigation, with studies exploring the properties and applications of its metal complexes. sigmaaldrich.com Furthermore, ongoing research continues to explore novel synthetic methodologies for this compound and its derivatives, aiming for more efficient and sustainable processes.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-ethoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO/c1-2-9-7-5-3-4-6-8-7/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LISKAOIANGDBTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70162967 | |
| Record name | 2-Ethoxypyridine | |
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Molecular Weight |
123.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14529-53-4 | |
| Record name | 2-Ethoxypyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14529-53-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2-Ethoxypyridine | |
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| Record name | 2-Ethoxypyridine | |
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| Record name | 2-ethoxypyridine | |
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| Record name | 2-ETHOXYPYRIDINE | |
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Synthetic Methodologies and Strategies for 2 Ethoxypyridine
Established Synthetic Pathways for 2-Ethoxypyridine
Nucleophilic Substitution Approaches
Nucleophilic aromatic substitution (SNAr) represents a fundamental and widely employed method for the synthesis of this compound. This approach typically involves the displacement of a suitable leaving group, most commonly a halogen, from the 2-position of the pyridine (B92270) ring by an ethoxide nucleophile.
A common starting material for this reaction is 2-chloropyridine (B119429) or 2-bromopyridine (B144113). The reaction is carried out in the presence of sodium ethoxide, which can be prepared in situ from sodium metal and ethanol or used as a pre-formed salt. tandfonline.com The ethoxide ion attacks the electron-deficient carbon at the 2-position of the pyridine ring, leading to the formation of a Meisenheimer complex, which then expels the halide ion to yield this compound. The reactivity of halopyridines in SNAr reactions is generally higher for halogens at the 2- and 4-positions due to the electron-withdrawing nature of the ring nitrogen. nih.govarsdcollege.ac.in
The choice of solvent can influence the reaction rate and yield. While ethanol itself can serve as the solvent, other polar aprotic solvents may also be used. tandfonline.com In some instances, the presence of a copper catalyst can facilitate the substitution, particularly with less reactive halo-pyridines. google.com However, side reactions can occur; for example, when reacting 2-amino-5-bromopyridine with sodium ethoxide in the presence of a copper catalyst, the primary product is often the result of replacing the bromine atom with hydrogen rather than the ethoxy group. researchgate.net
A notable example is the synthesis of this compound from 2-bromopyridine, which has been reported with a yield of 33%. google.com Microwave heating has been shown to significantly improve the efficiency of nucleophilic substitution on halopyridines using ethanol as both a solvent and a reagent, leading to high isolated yields in short reaction times. tandfonline.com
Table 1: Examples of Nucleophilic Substitution for 2-Alkoxypyridine Synthesis
| Starting Material | Reagent | Product | Yield | Reference |
| 2-Bromopyridine | Sodium Ethoxide | This compound | 33% | google.com |
| 4-Chloropyridine Hydrochloride | Sodium Methoxide | 4-Methoxypyridine | - | researchgate.net |
| 2-Bromopyridines | Sodium Ethoxide (in situ from Na/EtOH) | 2-(Aminoethylsulfanyl)pyridine derivatives | High | tandfonline.com |
Alkylation Reactions
Alkylation reactions provide another classical route to this compound, primarily through the Williamson ether synthesis. byjus.com This method involves the reaction of the conjugate base of 2-hydroxypyridine (also known as 2-pyridone) with an ethylating agent, such as ethyl iodide or ethyl tosylate. mendelset.comyoutube.com
A crucial aspect of this synthesis is the ambident nature of the 2-pyridone anion, which can undergo alkylation at either the nitrogen or the oxygen atom. researchgate.net This can lead to a mixture of N-alkyl-2-pyridone and 2-alkoxypyridine products. The regioselectivity of the reaction is influenced by several factors, including the nature of the electrophile, the base used for deprotonation, the solvent, and any substituents on the pyridone ring. researchgate.netacs.org To favor O-alkylation and the formation of this compound, specific reaction conditions are necessary. For instance, using a strong base to deprotonate 2-hydroxypyridine followed by reaction with an ethyl halide is a common strategy. mendelset.com
Phase-transfer catalysis (PTC) offers an effective methodology for carrying out such alkylation reactions. ptfarm.plwikipedia.org In a typical PTC system, the reaction occurs in a two-phase system (e.g., aqueous and organic). ptfarm.pl A phase-transfer catalyst, such as a quaternary ammonium salt, facilitates the transfer of the alkoxide or pyridone anion from the aqueous phase to the organic phase where it can react with the alkylating agent. crdeepjournal.orgwiley-vch.de This technique can enhance reaction rates and yields while often using environmentally benign reagents. ptfarm.plwikipedia.org
Table 2: Comparison of N- vs. O-Alkylation of 2-Pyridones
| Alkylating Agent | Conditions | Major Product | Reference |
| Ethyl Iodide | Basic conditions | Mixture of N-ethyl-2-pyridone and this compound | researchgate.net |
| Ethyl Tosylate | Sodium (S)-but-2-oxide | (R)-2-ethoxybutane (via SN2 inversion) | pearson.com |
| Alkyl Halides | Phase-Transfer Catalysis | O-alkylated products favored | crdeepjournal.org |
Advanced and Novel Synthetic Routes
Directed Ortho-Metalation Strategies for this compound
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. In the context of this compound, the ethoxy group can act as a directed metalation group (DMG), guiding a strong base, typically an organolithium reagent like n-butyllithium or sec-butyllithium, to deprotonate the adjacent C-3 position. baranlab.orgharvard.edu This generates a lithiated intermediate that can then be quenched with an electrophile to introduce a wide range of functional groups at the 3-position.
The effectiveness of the ethoxy group as a DMG allows for the synthesis of various 3-substituted this compound derivatives. For example, the DoM of this compound followed by reaction with an appropriate electrophile can yield products like 2-ethoxy-3-pyridylboronic acid. worktribe.com This boronic acid is a versatile building block for further transformations, such as Suzuki-Miyaura cross-coupling reactions. worktribe.comontosight.ai
The choice of organolithium reagent and reaction conditions, such as temperature and the presence of additives like tetramethylethylenediamine (TMEDA), can be crucial for achieving high yields and preventing side reactions. harvard.edu For instance, the lithiation of this compound can be performed at low temperatures (e.g., -78 °C) to ensure the stability of the organolithium intermediate. benchchem.com
Table 3: Examples of Directed Ortho-Metalation of Alkoxypyridines
| Substrate | Reagent | Electrophile | Product | Reference |
| This compound | Organolithium reagent | - | 3-lithiated-2-ethoxypyridine | worktribe.com |
| 2-Bromo-4-methoxypyridine | LDA | Various | 3-substituted-2-bromo-4-methoxypyridine | researchgate.net |
| 3-Chloro-2-ethoxypyridine | Organolithium reagent | - | Lithiation at the 4-position | researchgate.net |
Flow Chemistry Applications in this compound Synthesis
Flow chemistry has emerged as a transformative technology in chemical synthesis, offering advantages in terms of safety, efficiency, and scalability. europa.eu The application of flow chemistry to the synthesis of pyridine derivatives, including this compound, is an area of growing interest.
Continuous flow reactors allow for precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to improved yields and selectivity. mdpi.com For reactions that are highly exothermic or involve unstable intermediates, flow chemistry provides a safer alternative to traditional batch processing due to the small reaction volumes and efficient heat transfer. europa.eu
While specific examples detailing the complete synthesis of this compound in a flow system are emerging, the principles of flow chemistry are applicable to several steps in its synthesis. For instance, nucleophilic substitution reactions can be adapted to a flow process, potentially leading to higher throughput and more consistent product quality. The generation and reaction of organometallic intermediates, such as those in DoM strategies, can also be performed more safely and efficiently in a continuous flow setup. researchgate.net The integration of multiple reaction steps in a single continuous flow system, a concept known as "flash chemistry," can further streamline the synthesis of complex molecules derived from this compound. researchgate.net
Table 4: Potential Advantages of Flow Chemistry in Pyridine Synthesis
| Feature | Advantage | Reference |
| Precise Control | Improved yield and selectivity | mdpi.com |
| Enhanced Safety | Better management of exothermic reactions and unstable intermediates | europa.eu |
| Scalability | Easier transition from laboratory to industrial production | researchgate.net |
| Integration | Streamlined multi-step syntheses | researchgate.net |
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. sigmaaldrich.comrroij.com These principles can be applied to the synthesis of this compound to make the process more environmentally sustainable.
Key green chemistry principles relevant to this compound synthesis include:
Atom Economy : Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org Reactions with high atom economy, such as certain addition reactions, are preferred over substitution reactions that generate byproducts.
Use of Safer Solvents and Auxiliaries : The use of hazardous solvents should be minimized or replaced with greener alternatives. sigmaaldrich.com For example, using ethanol as both a reagent and a solvent in nucleophilic substitution reactions can be a greener approach. tandfonline.com The use of water as a solvent, where feasible, is also a key aspect of green chemistry. researchgate.net
Energy Efficiency : Synthetic methods should be conducted at ambient temperature and pressure whenever possible to minimize energy consumption. acs.org Microwave-assisted synthesis can be more energy-efficient than conventional heating methods. atiner.gr
Catalysis : The use of catalytic reagents is superior to stoichiometric reagents. sigmaaldrich.com Phase-transfer catalysts and metal catalysts can be used in small amounts and are often recyclable, reducing waste.
Reduce Derivatives : Unnecessary derivatization (e.g., use of protecting groups) should be minimized or avoided as it requires additional reagents and generates waste. sigmaaldrich.com
Applying these principles to the synthesis of this compound could involve, for example, developing catalytic C-H activation methods to directly introduce the ethoxy group, thereby avoiding the need for pre-functionalized starting materials and improving atom economy. The use of biocatalysis, employing enzymes to perform specific transformations, also holds promise for greener synthetic routes. benchchem.com
Reactivity and Mechanistic Investigations of 2 Ethoxypyridine
Electrophilic Aromatic Substitution Reactions of 2-Ethoxypyridine
The pyridine (B92270) ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom. gcwgandhinagar.com However, the presence of an electron-donating group like the ethoxy group at the 2-position can activate the ring for such reactions. gcwgandhinagar.com In the case of 2-methoxypyridine (B126380), which is structurally similar to this compound, electrophilic substitution is directed to the 3- and 4-positions. brainly.combrainly.com For instance, the bromination of 2-methoxypyridine is reported to yield 3-bromo-2-methoxypyridine as the major product. brainly.com The methoxy (B1213986) group's electron-donating resonance effect stabilizes the intermediate formed during the electrophilic attack at these positions. brainly.com It is important to note that without such activating groups, electrophilic substitution on the pyridine ring is generally not a feasible reaction. gcwgandhinagar.com
Nucleophilic Aromatic Substitution Reactions of this compound
The pyridine ring's electron-deficient character makes it susceptible to nucleophilic aromatic substitution, particularly at the 2- and 4-positions. gcwgandhinagar.com This reactivity is enhanced by the nitrogen atom, which can stabilize the negatively charged intermediate (a Meisenheimer-like complex). myttex.net The reaction of 2-halopyridines with nucleophiles like sodium methoxide proceeds readily to yield the corresponding 2-methoxypyridine. myttex.net While this compound itself is the product of such a reaction, its derivatives can undergo further nucleophilic substitution. For example, 5-bromo-2-ethoxypyridine can react with nucleophiles. tandfonline.com The mechanism of these reactions is analogous to nucleophilic acyl substitution. myttex.net In some instances, particularly with unactivated rings, these substitutions may proceed through a concerted SNAr pathway. nih.gov
Directed Metalation Group Effects on this compound Reactivity
The ethoxy group in this compound can act as a directed metalation group (DMG). researchgate.netorganic-chemistry.org A DMG is a functional group that directs the deprotonation of an adjacent ortho-position by an organolithium reagent through a complex-induced proximity effect. baranlab.org This allows for the regioselective functionalization of the pyridine ring. clockss.org
In the case of this compound, lithiation with reagents like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP) has been investigated. acs.org Studies on the analogous 2-methoxypyridine have shown that lithiation occurs primarily at the C-3 position. clockss.org However, the mechanism is not straightforward. Research suggests that the availability of protons at both the C-3 and C-6 positions is crucial for complete C-3 lithiation, possibly involving a 3,6-dilithio intermediate. acs.orgacs.org The use of different lithium reagents can also influence the regioselectivity. For instance, the superbase BuLi-LiDMAE has been shown to promote lithiation at the C-6 position of 2-methoxypyridine. researchgate.net
The resulting ortho-lithiated species can then be reacted with various electrophiles to introduce a wide range of substituents. organic-chemistry.org For example, 2-ethoxy-3-pyridylboronic acid, a valuable building block for cross-coupling reactions, can be synthesized on a large scale via directed ortho-metalation of this compound. researchgate.net
Pyridyne Intermediates in this compound Transformations
Pyridyne intermediates, the heterocyclic analogues of benzyne, can be generated from appropriately substituted this compound derivatives. chemistryviews.orgnih.gov Specifically, 3,4-pyridyne intermediates have been generated from 3-chloro-2-ethoxypyridine. chemistryviews.orgnih.govrsc.org The process involves regioselective lithiation at the 4-position, followed by an elimination reaction. chemistryviews.orgnih.gov
The formation of the 3,4-pyridyne intermediate allows for subsequent regioselective difunctionalization of the pyridine ring. nih.govrsc.orgresearchgate.net The addition of a Grignard reagent occurs regioselectively at the 4-position, and the resulting 3-pyridylmagnesium species can then be quenched with an electrophile at the 3-position. nih.govrsc.org This methodology provides access to a variety of 2,3,4-trisubstituted pyridines. nih.govrsc.org
An important application of this chemistry is the synthesis of a key intermediate for (±)-paroxetine, a selective serotonin reuptake inhibitor. nih.govrsc.org
Thermal Decomposition Mechanisms of this compound
This compound undergoes thermal decomposition in a unimolecular, first-order reaction to yield ethylene and 2-pyridone. rsc.orgrsc.org This reaction is analogous to the pyrolysis of esters and proceeds through a six-centered cyclic transition state. rsc.orgresearchgate.net In this transition state, a hydrogen atom from the ethoxy group migrates to the pyridine nitrogen atom, accompanied by the simultaneous formation of ethylene. researchgate.net
The presence of substituents on the pyridine ring can affect the rate of decomposition. For example, at 600 K, the relative rates of elimination for methyl-substituted 2-ethoxypyridines compared to the unsubstituted compound are 1.57, 1.02, 0.74, and 1.08 for 3-, 4-, 5-, and 6-methyl derivatives, respectively. rsc.org These effects are attributed to a combination of electronic and steric factors. rsc.org Thermal decomposition of related compounds like 5-bromo-2-ethoxypyridine can lead to the release of irritating gases. fishersci.nl In the case of other substituted pyridines, thermal decomposition can produce carbon monoxide, nitrogen oxides, and other toxic fumes. jubilantingrevia.comsynquestlabs.com
Reaction Kinetics and Thermodynamic Studies of this compound Reactions
The kinetics of the thermal decomposition of this compound have been studied, revealing a first-order process. rsc.org A kinetic study comparing the thermal decomposition of several ethoxy-substituted aza-aromatic compounds showed that the electronic effects of the additional nitrogen atoms are generally small. rsc.org A more significant factor influencing the reaction rate appears to be the C-N π-bond order. rsc.org
Computational studies using density functional theory (DFT) have been employed to investigate the gas-phase elimination kinetics of this compound. researchgate.net These studies have calculated the activation energies and provided insights into the geometry of the six-centered transition state. researchgate.net Thermodynamic properties such as enthalpy, free energy, and entropy changes are crucial for understanding the position of equilibrium in reactions. uml.edu For the related 2-hydroxypyridine/2-pyridone tautomerization, extensive theoretical and computational studies have been performed to determine the kinetic and thermodynamic properties of the equilibrium. mdpi.comresearchgate.net
| Parameter | Value | Method |
|---|---|---|
| Activation Energy (Ea) | Data not available | Experimental/Computational |
| Enthalpy of Activation (ΔH‡) | Data not available | Computational |
| Entropy of Activation (ΔS‡) | Data not available | Computational |
| Gibbs Free Energy of Activation (ΔG‡) | Data not available | Computational |
Proton Transfer Mechanisms and Tautomerism in this compound Systems
Proton transfer is a fundamental process in many reactions involving this compound and its derivatives. masterorganicchemistry.com The tautomerism between 2-hydroxypyridine and 2-pyridone is a classic example of a proton transfer reaction. chemtube3d.comcapes.gov.br In this equilibrium, a proton moves from the oxygen atom to the nitrogen atom. chemtube3d.com While this compound itself does not undergo this specific tautomerization, it is considered a "fixed" tautomer of the enol form (2-hydroxypyridine). rsc.orgmdpi.com
The study of proton transfer mechanisms is often complex, potentially involving intermediates and solvent participation as a "proton shuttle". masterorganicchemistry.com In the gas phase, the intramolecular 1,3-proton shift in the 2-hydroxypyridine/2-pyridone system has a high activation barrier, while intermolecular proton transfer within a dimer is significantly more favorable. researchgate.netcapes.gov.br The equilibrium position is solvent-dependent, with the pyridone form being favored in polar solvents. mdpi.comsemanticscholar.org The study of related systems, such as the excited-state double proton transfer in the 2-amino-3-methoxypyridine and acetic acid complex, provides further insight into these mechanisms. iphy.ac.cn The Grotthuss mechanism, which describes proton migration through hydrogen-bonded networks, is a key concept in understanding proton transfer in aqueous systems. rsc.org
Derivatives of 2 Ethoxypyridine: Synthesis and Characterization
Synthesis of Substituted 2-Ethoxypyridine Derivatives
The synthesis of derivatives of this compound is a rich and varied field, employing a range of chemical strategies to achieve regioselective functionalization and introduce diverse substituents. These methods are crucial for accessing novel compounds with potential applications in various areas of chemical science.
Regioselective Functionalization Approaches
Controlling the position of substitution on the pyridine (B92270) ring is a key challenge in the synthesis of its derivatives. The ethoxy group at the 2-position, being an electron-donating group, directs electrophilic substitutions primarily to the 4- and 6-positions. benchchem.com However, various strategies have been developed to achieve functionalization at other positions with high regioselectivity.
One of the most powerful techniques is directed ortho-metalation (DoM) . In this approach, a directing metalation group (DMG) on the aromatic ring complexes with an organolithium reagent, facilitating deprotonation at the adjacent ortho-position. baranlab.orgharvard.edu For this compound, the ethoxy group can act as a DMG, although its directing ability is moderate. harvard.edu The use of stronger bases like lithium diisopropylamide (LDA) at low temperatures, such as -78°C, can selectively deprotonate the 4-position, which is then quenched with an electrophile. benchchem.com This method has been successfully employed to introduce substituents at the C-3 position of this compound through a directed ortho-metalation reaction. worktribe.com
Another significant approach involves the generation of highly reactive pyridyne intermediates . nih.govrsc.orgchemistryviews.org For instance, 3-chloro-2-ethoxypyridine can be regioselectively lithiated at the 4-position with n-butyllithium (n-BuLi). rsc.org Subsequent transmetalation with an organomagnesium halide and heating leads to the formation of a 3,4-pyridyne intermediate. nih.govrsc.org This intermediate can then undergo regioselective addition of a Grignard reagent at the 4-position, followed by quenching with an electrophile at the 3-position, yielding 2,3,4-trisubstituted pyridines. nih.govrsc.orgresearchgate.net
Transition-metal catalyzed C-H activation is also a prominent strategy for the functionalization of pyridines. beilstein-journals.orgacs.orgrsc.org While direct C-H functionalization of 2-methoxypyridine (B126380) has been shown to yield a mixture of C3- and C5-substituted products, the development of specific catalysts and ligands continues to improve regioselectivity. beilstein-journals.org
The "halogen dance" reaction is another fascinating method for regioselective functionalization. This reaction involves the base-induced migration of a halogen atom to a different position on the pyridine ring, which can then be subjected to further transformations. researchgate.net
Synthesis of Carboxylic Acid Derivatives
The introduction of a carboxylic acid group onto the this compound scaffold is a valuable transformation, as carboxylic acids are versatile intermediates for further derivatization. One approach involves the reaction of 2,6-dihydroxypyridine-4-carboxylic acid with an alcohol in the presence of a condensing agent like thionyl chloride, sulfuric acid, or perchloric acid to form a 2-alkoxy-6-hydroxypyridine-4-carboxylic acid ester. google.com Subsequent saponification can then yield the free carboxylic acid. google.com For example, 2-hydroxy-6-ethoxypyridine-4-carboxylic acid ethyl ester can be prepared in this manner. google.com
The synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid has also been reported, highlighting the multi-step syntheses often required for complex pyridine derivatives. nih.gov This synthesis involved regioselective nucleophilic substitution, methoxylation, oxidation, and finally bromination and hydrolysis to yield the target carboxylic acid. nih.gov
| Starting Material | Reagents | Product | Reference |
| 2,6-dihydroxypyridine-4-carboxylic acid | Ethanol, Thionyl Chloride | 2-hydroxy-6-ethoxypyridine-4-carboxylic acid ethyl ester | google.com |
| Methyl 2,6-dichloropyridine-3-carboxylate | 1. 4-methylbenzenethiolate, DMF; 2. Sodium methoxide; 3. Oxidation; 4. Methylamine; 5. Bromination, Hydrolysis | 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid | nih.gov |
Synthesis of Carbonitrile Derivatives
The cyano group is a valuable functional group in organic synthesis, and its introduction into the this compound ring has been achieved through various methods. One common strategy involves the condensation of chalcones with malononitrile in the presence of a base. mdpi.comnih.govresearchgate.netresearchgate.net This reaction can lead to the formation of 2-alkoxy-pyridine-3-carbonitrile derivatives. nih.gov Interestingly, depending on the substituents on the starting chalcone, this reaction can sometimes yield 2-methoxypyridine derivatives without the cyano group due to dehydrocyanation. researchgate.net
Another approach is the electrochemical cyanation of pyridine derivatives. google.com This method utilizes a cyanide-containing compound as both the source of the cyanide ion and the electrolyte. google.com Furthermore, the reaction of pyridine N-oxides with a cyanide source in the presence of an acylating agent is a well-established method for producing cyanopyridines. chem-soc.si
The synthesis of 2-amino-3,5-dicyano-4-(2-chlorophenyl)-6-ethoxypyridine involves multi-step reactions starting from simpler pyridine derivatives, with subsequent introduction of the cyano, amino, ethoxy, and 2-chlorophenyl groups through reactions like cyanation, amination, and etherification. ontosight.ai
| Starting Material | Reagents | Product | Reference |
| Chalcones | Malononitrile, Sodium Methoxide | 2-alkoxy-pyridine-3-carbonitrile derivatives | nih.govresearchgate.net |
| 4-Amidopyridine N-Oxide | Dimethylcarbamoyl Chloride, Zinc Cyanide | 2-Cyano-4-amidopyridine | chem-soc.si |
Synthesis of Boronic Acid Derivatives
Pyridinylboronic acids are exceptionally useful reagents in modern organic synthesis, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. The synthesis of this compound-3-boronic acid can be achieved on a large scale via a directed ortho-metalation reaction of this compound. worktribe.com This boronic acid derivative has been shown to be a versatile coupling partner in Suzuki reactions for the preparation of new heterobiaryls. dergipark.org.tr
The synthesis of pyridinylboronic acids can be challenging due to their amphoteric nature, which complicates their isolation from aqueous media. dergipark.org.tr However, improved procedures have been developed. For example, metal-halogen exchange of a bromopyridine at low temperatures followed by reaction with a trialkyl borate and subsequent hydrolysis is a common strategy. google.comgoogle.com
| Starting Material | Reagents | Product | Reference |
| This compound | 1. s-BuLi, TMEDA; 2. B(OiPr)3; 3. H+ | This compound-3-boronic acid | worktribe.com |
| 5-Bromo-2-methoxypyridine | 1. n-BuLi; 2. B(OiPr)3; 3. H+ | 2-Methoxypyridine-5-boronic acid | dergipark.org.tr |
| 5-Bromo-2-methoxypyridine | Bis(pinacolato)diboron, Carbonate | 2-Methoxypyridine-5-boronic acid pinacol ester | google.com |
Synthesis of N-Oxide Derivatives
The N-oxide functionality significantly alters the electronic properties of the pyridine ring, making it more susceptible to certain nucleophilic and electrophilic attacks. The synthesis of this compound N-oxide is typically achieved by the oxidation of this compound. lookchem.com Common oxidizing agents for this transformation include hydrogen peroxide and meta-chloroperoxybenzoic acid (m-CPBA). lookchem.comgoogle.com This oxidation has been reported to proceed in good yield. google.comgoogleapis.com The synthesis of pyridine N-oxides can also be accomplished using various other oxidizing systems, such as hydrogen peroxide in acetic acid, or with metalloorganic oxidizing agents. arkat-usa.orgresearchgate.net
These N-oxide derivatives are not just final products but also serve as important intermediates. For example, this compound-1-oxide can undergo hydrolysis to produce 2-hydroxypyridine-1-oxide. googleapis.com They can also be used in peptide synthesis after activation with acyl or sulfonyl halides. biosynth.com
| Starting Material | Oxidizing Agent | Product | Reference |
| This compound | Hydrogen Peroxide | This compound N-oxide | lookchem.comgoogle.comgoogleapis.com |
| This compound | m-Chloroperoxybenzoic acid | This compound N-oxide | lookchem.com |
| 4-Methoxypyridine | Hydrogen Peroxide, Acetic Acid | 4-Methoxypyridine N-oxide | researchgate.net |
Structural Characterization of this compound Derivatives
The unambiguous determination of the structure of newly synthesized this compound derivatives is paramount. A combination of spectroscopic techniques is typically employed for this purpose.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of structural characterization. ¹H NMR provides information about the chemical environment of protons, their multiplicity (splitting patterns), and integration (number of protons). spectrabase.com For example, in the ¹H NMR spectrum of 6-(2,5-dichlorothiophen-3-yl)-2-methoxy-4-phenylpyridine-3-carbonitrile, distinct signals are observed for the aromatic protons on the pyridine and phenyl rings, as well as a singlet for the methoxy (B1213986) protons. mdpi.com ¹³C NMR spectroscopy complements this by providing information about the carbon skeleton of the molecule. mdpi.comnih.gov The chemical shifts in both ¹H and ¹³C NMR are highly sensitive to the electronic effects of the substituents on the pyridine ring. mdpi.comcdnsciencepub.com
Infrared (IR) spectroscopy is used to identify the presence of specific functional groups. For instance, the characteristic stretching vibration of a nitrile group (-C≡N) appears in the IR spectrum around 2219 cm⁻¹. mdpi.comnih.gov
Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound, which helps in confirming its identity. mdpi.com High-resolution mass spectrometry (HRMS) can determine the elemental composition of a molecule with high accuracy. mdpi.comnih.govfrontiersin.org
X-ray crystallography offers the most definitive structural information by determining the precise arrangement of atoms in a crystalline solid. worktribe.com The X-ray crystal structure of 2-ethoxy-3-pyridylboronic acid, for example, revealed details about its intramolecular and intermolecular hydrogen bonding. worktribe.com
The combination of these analytical techniques provides a comprehensive picture of the molecular structure of this compound derivatives, confirming the success of the synthetic procedures and providing insights into their chemical nature.
X-ray Crystallography of Derivatives
Research has led to the successful characterization of various derivatives. For instance, a zwitterionic derivative, 6-ethoxypyridin-1-ium-2-olate, was crystallized and analyzed. researchgate.net The study revealed that the compound crystallizes in a monoclinic system. researchgate.net In the crystal structure, molecules are linked by N—H⋯O hydrogen bonds, forming inversion dimers which are further connected by C—H···π and weak π–π interactions. researchgate.net
Crystallographic Data for 6-ethoxypyridin-1-ium-2-olate
| Parameter | Value |
|---|---|
| Chemical Formula | C₇H₉NO₂ |
| Crystal System | Monoclinic |
| Space Group | P2/n |
| a (Å) | 8.3037 (11) |
| b (Å) | 7.0999 (6) |
| c (Å) | 11.4390 (12) |
| β (°) | 109.168 (10) |
Similarly, extensive X-ray diffraction studies have been conducted on phenacylated derivatives. Compounds such as 2,4-dimethyl-6-[2-(4-methylphenyl)-2-oxo-ethoxy]pyridin-3-carbox-amide and 2,4-dimethyl-6-[2-(4-chlorophenyl)-2-oxoethoxy] pyridin-3-carboxamide have had their molecular and crystal structures determined. butlerov.com These analyses allow for a comparative study of bond lengths, valence angles, and torsion angles within similar molecular fragments. butlerov.com
Furthermore, studies on structurally similar 2-methoxypyridine derivatives, which serve as close analogs to ethoxy systems, have provided valuable crystallographic data. A series of bent-shaped luminescent mesogens incorporating a 2-methoxy-3-cyanopyridine core were synthesized and analyzed. rsc.orgrsc.org The single-crystal study of one such derivative, 4n, determined its orthorhombic crystal system. rsc.orgresearchgate.net
Crystallographic Data for 2-methoxy-3-cyanopyridine Derivative 4n
| Parameter | Value |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | Aba2 |
| a (Å) | 14.8343(5) |
| b (Å) | 44.690(2) |
| c (Å) | 7.3614(3) |
| Volume (ų) | 4880.2(3) |
| Z | 8 |
The scope of crystallographic analysis also extends to coordination complexes, such as copper(II) compounds incorporating an ethoxy(pyridin-2-yl)methanolato ligand, demonstrating the versatility of these derivatives in forming complex supramolecular structures. iucr.org
Conformational Analysis of Derivatives
Conformational analysis investigates the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. This is crucial for understanding a molecule's properties and reactivity.
For derivatives of this compound, conformational studies often rely on data from X-ray crystallography, supplemented by spectroscopic methods like NMR and computational modeling.
The study of 6-ethoxypyridin-1-ium-2-olate revealed that its molecular structure is remarkably planar. researchgate.net All non-hydrogen atoms are essentially coplanar, with a mean deviation from the least-squares plane of just 0.0315 Å. researchgate.net
In contrast, luminescent mesogens based on a 2-methoxypyridine core exhibit a distinctly non-planar, bent conformation. rsc.orgrsc.orgresearchgate.net The X-ray analysis of derivative 4n quantified this distortion, revealing significant torsion angles. The 4-decyloxyphenyl ring at position-4 of the pyridine core is twisted with a torsion angle [C(27), C(8), C(3), C(16)] of -41.9°, while the 2-thiophenyl ring at position-6 has a smaller torsion angle [C(4), C(2), C(18), C(27)] of -4.4°. rsc.org
Conformational equilibria have also been explored in solution. For a 2-methoxy pyridine derivative of ureido-N-iso-propyl,N'-4-(3-pyridin-2-one)pyrimidine, techniques such as variable temperature NMR and DFT quantum chemical calculations were employed. mdpi.com These methods are vital for investigating the complex equilibria, including the conformational preferences of the alkoxy group. mdpi.com The analysis of torsion angles in phenacylated ethoxypyridine derivatives further contributes to the understanding of their conformational behavior in the solid state. butlerov.com
Applications of 2 Ethoxypyridine in Advanced Organic Synthesis
2-Ethoxypyridine as a Building Block for Complex Molecules
In the field of organic chemistry, building blocks are fundamental chemical units used to assemble complex molecules through various reactions. cymitquimica.com this compound and its derivatives are valued as building blocks because their pyridine (B92270) and ethoxy functional groups provide a versatile platform for creating larger, more intricate molecular frameworks. guidechem.com The compound's structure is a key starting point for the synthesis of a wide range of organic and biological compounds, playing a critical role in drug discovery and material science. chemimpex.comcymitquimica.com Its utility is demonstrated in its application as a precursor for a variety of more complex heterocyclic compounds. benchchem.combenchchem.com The pyridine scaffold, in particular, is a common feature in many biologically active molecules. chemistryviews.org
Table 1: Examples of Complex Structures Derived from this compound Scaffolds
| Derivative of this compound | Resulting Complex Molecule Class | Application Area |
| 2-Ethoxy-3-pyridylboronic acid | 3-Aryl/heteroaryl-pyridines | Pharmaceutical Synthesis worktribe.com |
| 3-Chloro-2-ethoxypyridine | 2,3,4-Trisubstituted Pyridines | Pharmaceutical Intermediates nih.gov |
| This compound 1-Oxide | Activated Esters for Peptides | Peptide Synthesis biosynth.comnih.gov |
This compound as a Reagent in Cross-Coupling Reactions
Cross-coupling reactions are a class of reactions in organic chemistry that involve the joining of two different chemical fragments with the aid of a metal catalyst. This compound is a key starting material for creating reagents used in these powerful bond-forming reactions. For instance, the regioselective lithiation of substituted this compound derivatives, such as 3-chloro-2-ethoxypyridine, generates intermediates that can undergo further functionalization. nih.govrsc.org This process can lead to the formation of highly reactive pyridyne intermediates, which offer a unique pathway for the adjacent double functionalization of the pyridine ring. chemistryviews.orgrsc.org
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide, widely used for forming carbon-carbon bonds. dergipark.org.trillinois.edu While this compound itself is not the direct coupling partner, it is readily converted into highly valuable reagents for this reaction.
A prominent example is 2-ethoxy-3-pyridylboronic acid, which can be synthesized on a large scale from this compound via a directed ortho-metalation reaction. worktribe.com This boronic acid derivative serves as a versatile and efficient coupling partner in Suzuki-Miyaura reactions with a range of aryl and heteroaryl halides. worktribe.comontosight.ai These reactions produce novel 2-ethoxy-3-aryl/heteroaryl-pyridines in high yields, which are important structures in the development of pharmaceuticals and agrochemicals. worktribe.comdergipark.org.trontosight.ai
Table 2: Suzuki-Miyaura Cross-Coupling using 2-Ethoxy-3-pyridylboronic acid
| Boronic Acid Reagent | Coupling Partner (Aryl/Heteroaryl Halide) | Product |
| 2-Ethoxy-3-pyridylboronic acid | 5-Bromopyrimidine | 2-Ethoxy-3-(pyrimidin-5-yl)pyridine |
| 2-Ethoxy-3-pyridylboronic acid | 2-Bromopyridine (B144113) | 2-Ethoxy-3-(pyridin-2-yl)pyridine |
| 2-Ethoxy-3-pyridylboronic acid | 2-Chloropyrazine | 2-Ethoxy-3-(pyrazin-2-yl)pyridine |
| This table is a representation of coupling reactions described in the literature. worktribe.comdergipark.org.tr |
Role of this compound in Peptide Synthesis via Activated Esters
An important application of a this compound derivative is found in peptide synthesis. Specifically, this compound 1-oxide can be used to generate a unique class of activated esters. biosynth.comnih.gov When this compound 1-oxide is treated with acyl or sulfonyl halides, an electrophilic addition occurs, yielding 1-acyloxy-2(1H)-pyridones. biosynth.comnih.govacs.org
These resulting compounds are effective "activated esters." The 1-acyloxy-2(1H)-pyridone group is a good leaving group, which facilitates the acylation of the amino group of an amino acid or peptide. This method provides a pathway for forming peptide bonds, a fundamental linkage in proteins. nih.gov The use of such activated esters is a key strategy in peptide chemistry to promote efficient coupling and minimize side reactions like racemization. biosynth.com While other reagents like 2-pyridone itself can catalyze ester aminolysis, the specific use of this compound 1-oxide provides a distinct route to activated esters for this purpose. nih.govrsc.orgrsc.org
Table 3: Formation of Activated Esters from this compound 1-Oxide
| Reactant 1 | Reactant 2 (Acyl Halide) | Intermediate Formed | Application |
| This compound 1-Oxide | N-Carbobenzyloxy-L-phenylalanine chloride | 1-(N-Carbobenzyloxy-L-phenylalanyloxy)-2(1H)-pyridone | Peptide Synthesis nih.gov |
| This table illustrates the formation of an activated ester for use in peptide bond formation. |
This compound as an Intermediate in Pharmaceutical Synthesis
This compound is a valuable intermediate in the synthesis of a variety of pharmaceutical compounds. chemimpex.comguidechem.com Its structure is incorporated into more complex molecules that are developed as active pharmaceutical ingredients (APIs). chemimpex.com The versatility of the pyridine ring allows for numerous chemical modifications, making it a key component in the discovery and development of new drugs. chemistryviews.orgnetascientific.com
A precursor is a compound that participates in a chemical reaction that produces another compound. This compound and its derivatives, such as 3-bromo-2-ethoxypyridine, serve as key precursors for APIs. chemimpex.comnetascientific.com They provide a foundational scaffold that is elaborated through subsequent chemical steps to build the final, biologically active drug molecule. chemimpex.comguidechem.com For example, substituted this compound structures have been identified as core components in compounds designed as PDE4 inhibitors for treating neurological and inflammatory disorders. google.com
A significant and well-documented application of a this compound derivative is in the synthesis of a key precursor for (±)-paroxetine, an antidepressant drug. chemistryviews.orgnih.gov Research has detailed a regioselective 3,4-difunctionalization of 3-chloro-2-ethoxypyridine to achieve this. nih.govrsc.orgrsc.org
The synthesis begins with the regioselective lithiation of 3-chloro-2-ethoxypyridine. nih.govresearchgate.net This is followed by treatment with a Grignard reagent, which leads to the formation of a highly reactive 3,4-pyridyne intermediate upon heating. nih.govrsc.org This pyridyne intermediate then undergoes a regioselective addition of the Grignard moiety, followed by a quench with an electrophile. rsc.orgresearchgate.net This sequence results in the formation of a specific 2,3,4-trisubstituted pyridine. nih.gov This trisubstituted pyridine is a key intermediate that is further processed through N-benzylation and selective hydrogenation to yield a trans-substituted piperidone, a crucial precursor for the synthesis of (±)-paroxetine. nih.govrsc.org
Table 4: Key Synthetic Steps toward a Paroxetine Precursor
| Starting Material | Key Intermediate(s) | Key Transformation | Resulting Precursor |
| 3-Chloro-2-ethoxypyridine | 3,4-Pyridyne | Regioselective difunctionalization | 2,3,4-Trisubstituted pyridine |
| 2,3,4-Trisubstituted pyridine | N-Benzylated pyridone | N-Benzylation & Hydrogenation | trans-Substituted piperidone (Paroxetine Precursor) nih.govrsc.org |
Applications of this compound in Agrochemical Synthesis
This compound and its derivatives are significant building blocks in the synthesis of a variety of agrochemicals, including herbicides, insecticides, and fungicides. chemimpex.comchemimpex.com The pyridine ring is a common scaffold in many commercial pesticides, and the introduction of an ethoxy group at the 2-position can influence the biological activity, selectivity, and metabolic stability of the final product. researchgate.netchempanda.com
Research has demonstrated that the 2-alkoxypyridine moiety is a key component in several classes of pesticides. For instance, derivatives of 2-alkoxypyridine have been investigated for their insecticidal properties, often as analogues of neonicotinoids, a major class of insecticides. researchgate.net Furthermore, the substitution pattern on the pyridine ring, including the presence of a 2-ethoxy group, is crucial for the compound's efficacy and spectrum of activity against various pests and pathogens. researchgate.netgoogle.com
One of the most notable applications of a 2-alkoxypyridine in the agrochemical industry is the use of the related compound, 2-methoxy-4-(trifluoromethyl)pyridine, as a key intermediate in the synthesis of the herbicide pyroxsulam. google.comnih.gov Pyroxsulam is a post-emergence herbicide used for controlling grass and broadleaf weeds in cereal crops. nih.govepa.gov The synthesis of pyroxsulam involves the coupling of 2-methoxy-4-(trifluoromethyl)pyridine-3-sulfonyl chloride with an aminotriazolopyrimidine. google.comgoogle.com This highlights the importance of the 2-alkoxypyridine structure in building complex and effective herbicidal molecules.
The following table summarizes research findings on the synthesis of various agrochemicals using 2-alkoxypyridine derivatives.
Table 1: Research on 2-Alkoxypyridine Derivatives in Agrochemical Synthesis
| Agrochemical Class | 2-Alkoxypyridine Derivative Studied | Research Focus | Key Findings |
|---|---|---|---|
| Herbicides | 2-Methoxy-4-(trifluoromethyl)pyridine | Intermediate for Pyroxsulam Synthesis | Essential building block for a commercial herbicide. google.comnih.govgoogle.com |
| Insecticides | 2-Ethoxy-3-cyanopyridine derivatives | Synthesis and evaluation of insecticidal activity against Aphis craccivora (cowpea aphid). | Some synthesized derivatives showed significant insecticidal activity, comparable to the commercial insecticide acetamiprid. researchgate.netnih.gov |
| Fungicides | 6-Ethoxypyridine-2-carboxylic acid | Intermediate in fungicidal compound synthesis. | Serves as a versatile intermediate for developing new fungicides. google.com |
| Insecticides | 2-Ethoxy-thieno[2,3-b]pyridine derivatives | Synthesis and evaluation against Aphis gossypii (cotton aphid). | Certain synthesized compounds exhibited promising insecticidal effects. nih.gov |
Use of this compound in Flavor and Fragrance Chemistry
The application of this compound in the flavor and fragrance industry is a topic with some conflicting information. While some sources indicate its use in creating specific aromatic profiles in food and cosmetic products, others suggest it may have undesirable sensory properties for certain applications. chemimpex.comchemimpex.com
Research into the organoleptic properties of 2-alkoxypyridines has shown that they can possess a range of odor profiles. However, one study noted that 2-alkoxypyridines, in general, were found to have unpleasant phenolic odors. perfumerflavorist.com Another source explicitly states that this compound is "not for fragrance use". thegoodscentscompany.com This suggests that its primary application may be more aligned with flavor rather than fragrance, or that its use is highly specific and dependent on the desired sensory outcome.
In contrast, the closely related compound, 2-methoxypyridine (B126380), is listed as a flavoring agent with described organoleptic properties of "burnt, fatty, green". sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com It is recognized as a GRAS (Generally Recognized as Safe) flavoring substance by FEMA (Flavor and Extract Manufacturers Association). sigmaaldrich.com Given the structural similarity between this compound and 2-methoxypyridine, it is plausible that this compound could also contribute to certain flavor profiles, although specific descriptions of its taste and aroma are not as well-documented.
The following table summarizes the available information on the sensory properties of this compound and related compounds.
Table 2: Organoleptic Properties of this compound and Related Compounds
| Compound | Reported Use | Organoleptic/Sensory Profile | Source(s) |
|---|---|---|---|
| This compound | Flavoring agent | Specific flavor profile not detailed. chemimpex.comchemimpex.com | chemimpex.comchemimpex.com |
| This compound | Not for fragrance use | Implied undesirable fragrance profile. thegoodscentscompany.com | thegoodscentscompany.com |
| 2-Alkoxypyridines (general) | - | Unpleasant phenolic odors. perfumerflavorist.com | perfumerflavorist.com |
| 2-Methoxypyridine | Flavoring agent | Burnt, fatty, green. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com | sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com |
Coordination Chemistry of 2 Ethoxypyridine and Its Ligands
Ligand Properties of 2-Ethoxypyridine in Metal Complexes
Synthesis and Characterization of Metal Complexes with this compound Ligands
The synthesis of metal complexes involving this compound generally follows established methods for pyridine-type ligands, typically involving the reaction of a metal salt with the ligand in a suitable solvent.
Transition metal complexes of this compound are typically synthesized by reacting a transition metal halide, nitrate, or perchlorate salt with a stoichiometric amount of the this compound ligand in a solvent such as ethanol, methanol, or acetonitrile. jscimedcentral.comjocpr.com The reaction mixture may be stirred at room temperature or refluxed to facilitate the formation of the complex, which can then be isolated by cooling, evaporation of the solvent, or addition of a less-polar co-solvent to induce precipitation. ajol.info
Table 1: Representative Synthesis of a Transition Metal Complex with a 2-Alkoxypyridine Ligand
| Feature | Description |
|---|---|
| Complex Type | Dichloridobis(2-alkoxypyridine)metal(II) |
| Reactants | Metal(II) chloride (e.g., CuCl₂, CoCl₂) and this compound |
| Solvent | Ethanol or Methanol |
| Procedure | A solution of the metal chloride in ethanol is added to a solution of this compound in the same solvent. The mixture is stirred, possibly with gentle heating, to yield the product upon cooling or solvent removal. researchgate.netajol.info |
| Characterization | Elemental Analysis, IR Spectroscopy, UV-Vis Spectroscopy, X-ray Crystallography |
The pyridine (B92270) nitrogen is a known coordination site for heavy metal ions such as lead(II), cadmium(II), and mercury(II). mdpi.com While specific studies focusing exclusively on this compound with heavy metals are limited, the coordination principles can be inferred from studies on similar pyridine-containing ligands. These ions, often classified as soft or borderline Lewis acids, readily interact with the nitrogen donor. mdpi.com The synthesis of such complexes would typically involve reacting a heavy metal salt, like lead(II) perchlorate or cadmium(II) nitrate, with this compound. mdpi.com The resulting complexes are often investigated for their structural properties and potential use in sensing or sequestration applications. The steric hindrance from the ethoxy group could potentially influence selectivity for certain heavy metal ions based on their ionic radii. nih.gov
Binding Modes and Geometries in this compound Coordination Compounds
The geometry of the resulting metal complex is highly dependent on the metal ion, its oxidation state, and the stoichiometry of the complex.
Four-Coordinate Complexes : For d⁸ and d⁹ metal ions like Pd(II) and Cu(II), a square planar geometry is often expected with pyridine-type ligands. jscimedcentral.comup.ac.za However, the steric crowding caused by the 2-ethoxy substituent can force a distortion from this ideal geometry. For example, the related dichloridobis(2-methoxypyridine-κN)copper(II) complex exhibits a coordination geometry that deviates from square-planar towards a tetrahedral arrangement. researchgate.net
Six-Coordinate Complexes : With metal ions that prefer a coordination number of six, such as Co(II), Ni(II), or Ru(II), this compound ligands can form octahedral complexes of the type [M(L)₄X₂] or [M(L)₆]ⁿ⁺, where L is this compound and X is an anionic ligand. rsc.orgiucr.org In these arrangements, the ligands can adopt either cis or trans configurations, with the relative stability often dictated by steric and electronic factors.
Spectroscopic Probes for Metal-Ligand Interactions in this compound Complexes
Spectroscopy is a powerful tool for elucidating the nature of the metal-ligand bond in this compound complexes.
Infrared (IR) Spectroscopy : The IR spectrum of this compound provides clear indicators of coordination. Upon complexation, the vibrational modes of the pyridine ring are perturbed. A key diagnostic feature is the shift of the ν(C=N) and ν(C=C) stretching frequencies, typically located in the 1400-1610 cm⁻¹ region. mdpi.com Coordination to a metal center usually results in a shift of these bands to higher wavenumbers. mdpi.combowen.edu.ng Furthermore, the formation of the metal-ligand bond gives rise to new absorption bands in the far-IR region (typically below 600 cm⁻¹), which are assigned to the metal-nitrogen stretching vibration (ν(M-N)). mdpi.combowen.edu.ng
Table 2: Typical IR Spectral Shifts upon Coordination of Pyridine-type Ligands
| Vibrational Mode | Free Ligand (cm⁻¹) | Coordinated Ligand (cm⁻¹) | Interpretation |
|---|---|---|---|
| ν(C=N) / ν(C=C) | ~1580 - 1600 | Shift to higher frequency | Indicates stiffening of the ring bonds upon donation of electron density from the nitrogen to the metal. mdpi.combowen.edu.ng |
| Ring Breathing | ~990 | Shift to higher frequency (~1015) | A characteristic blue-shift confirming N-coordination. acs.org |
| ν(M-N) | N/A | ~200 - 600 | Appearance of a new band confirms the formation of a metal-nitrogen bond. mdpi.combowen.edu.ng |
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR spectroscopy is highly sensitive to the coordination environment. When this compound binds to a diamagnetic metal center, the signals of the pyridine ring protons experience a significant downfield shift. acs.org This deshielding effect is most pronounced for the proton at the 6-position (H6), which is adjacent to the coordinating nitrogen atom. The magnitude of this shift can provide qualitative information about the strength of the metal-ligand interaction. acs.orgorientjchem.org The signals for the ethoxy group's methylene (-OCH₂-) and methyl (-CH₃) protons would also be affected, though typically to a lesser extent.
Spectroscopic Characterization and Advanced Analytical Techniques for 2 Ethoxypyridine
Vibrational Spectroscopy (FT-IR, Raman)
Elucidation of Functional Groups and Molecular Structure
The key functional groups and their expected vibrational frequencies are:
Aromatic C-H Stretch: Typically observed in the 3100-3000 cm⁻¹ region. uc.edu
Aliphatic C-H Stretch: Arising from the ethyl group (-CH₂-CH₃), these strong absorptions appear in the 3000-2850 cm⁻¹ range. uc.edu
Pyridine (B92270) Ring Stretching (C=C and C=N): These vibrations give rise to a series of characteristic bands, typically in the 1625-1430 cm⁻¹ region. elixirpublishers.comuc.edu For pyridine itself, strong bands are observed near 1580 cm⁻¹ and 1480 cm⁻¹.
C-O-C Ether Stretch: The asymmetric and symmetric stretching of the ether linkage results in strong bands, typically found in the 1300-1000 cm⁻¹ region. uc.edu The C-O stretch is a prominent feature in the IR spectrum.
Ring Breathing and Bending Modes: Lower frequency vibrations, including the characteristic ring breathing mode of the pyridine nucleus and various C-H in-plane and out-of-plane bending vibrations, are found below 1000 cm⁻¹. elixirpublishers.com
The combination of FT-IR and Raman spectroscopy allows for a comprehensive assignment of the 27 fundamental vibrational modes expected for a molecule with the C₂ᵥ point-group symmetry of a substituted pyridine. researchgate.net
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |
|---|---|---|---|
| Aromatic C-H Stretch | 3100 - 3000 | Medium | Medium |
| Aliphatic C-H Stretch | 3000 - 2850 | Strong | Strong |
| Pyridine Ring (C=C, C=N) Stretch | 1625 - 1430 | Medium-Strong | Medium-Strong |
| C-O-C Asymmetric Stretch | ~1250 | Strong | Weak |
| C-O-C Symmetric Stretch | ~1040 | Medium | Medium |
| C-H Out-of-Plane Bend | 900 - 690 | Strong | Weak |
Analysis of Hydrogen Bonding
The nitrogen atom in the pyridine ring of 2-Ethoxypyridine is a hydrogen bond acceptor. The formation of a hydrogen bond with a proton donor solvent (e.g., water, alcohols) or other molecules can be readily detected by vibrational spectroscopy. nih.govrsc.org This interaction perturbs the electronic structure of the pyridine ring, leading to noticeable shifts in the frequencies of its vibrational modes. researchgate.net
Specifically, the C=C and C=N ring stretching vibrations are sensitive to hydrogen bonding. Upon formation of an O-H···N hydrogen bond, these bands typically shift to higher frequencies (a blueshift). rsc.org Two-dimensional infrared (2D IR) spectroscopy can be a particularly powerful technique for studying the dynamics of hydrogen-bond making and breaking, providing information on chemical exchange processes on a picosecond timescale. nih.gov By monitoring the changes in the vibrational spectrum as a function of solvent or concentration, the strength and nature of the hydrogen bonding interactions can be characterized. kpfu.ru
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)
NMR spectroscopy is the most powerful tool for the structural elucidation of this compound in solution. One-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments provide detailed information about the chemical environment of each nucleus, connectivity between atoms, and the molecule's three-dimensional structure. uobasrah.edu.iq
Structural Elucidation and Conformation
The ¹H NMR spectrum of this compound displays characteristic signals for both the ethoxy group and the four protons on the pyridine ring. The ethoxy group appears as a triplet (for the -CH₃ protons) and a quartet (for the -OCH₂- protons) due to spin-spin coupling. The four aromatic protons appear as distinct multiplets in the downfield region (typically 6.5-8.5 ppm).
The ¹³C NMR spectrum provides complementary information, showing distinct resonances for each of the seven carbon atoms in the molecule. The carbon atom attached to the oxygen (C2) is significantly deshielded and appears far downfield.
While specific, verified experimental data for this compound is limited in peer-reviewed literature, data from its close analog, 2-Methoxypyridine (B126380), provides excellent reference points. chemicalbook.comnih.gov The primary difference in the spectra would be the replacement of the methoxy (B1213986) singlet with the ethyl group's quartet and triplet in the ¹H NMR, and the presence of two aliphatic carbon signals instead of one in the ¹³C NMR.
| ¹H NMR Chemical Shifts (Analog: 2-Methoxypyridine in CDCl₃) chemicalbook.com | ¹³C NMR Chemical Shifts (Analog: 2-Methoxypyridine) nih.gov | ||
|---|---|---|---|
| Proton | Approx. Chemical Shift (ppm) | Carbon | Approx. Chemical Shift (ppm) |
| H6 | ~8.16 | C2 | ~164.5 |
| H4 | ~7.52 | C6 | ~147.0 |
| H3 | ~6.82 | C4 | ~138.5 |
| H5 | ~6.72 | C5 | ~116.5 |
| -OCH₃ | ~3.92 | C3 | ~111.0 |
| -OCH₃ | ~53.0 |
Advanced 2D-NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can confirm these assignments by establishing through-bond connectivities between protons (¹H-¹H) and between protons and their directly attached carbons (¹H-¹³C), respectively. libretexts.orgwikipedia.orgresearchgate.net
Furthermore, 2-alkoxypyridines can exist as two distinct planar conformers (cis and trans) due to restricted rotation around the C2-O bond. The cis conformer has the alkyl group pointing towards the ring nitrogen, while the trans conformer has it pointing away. The energy barrier between these conformers can be studied using dynamic NMR spectroscopy. rsc.org Through-space correlations observed in a NOESY (Nuclear Overhauser Effect Spectroscopy) experiment can provide definitive evidence for the predominant conformation in solution by identifying protons that are close to each other in space but not necessarily through bonds. libretexts.orgslideshare.net
Tautomeric Equilibria Studies
The concept of tautomerism is critical for heterocyclic compounds like 2-hydroxypyridine, which exists in a well-established equilibrium with its 2-pyridone tautomer. For this compound, a similar tautomeric equilibrium with N-ethyl-2-pyridone is theoretically possible.
However, for 2-alkoxy derivatives, this equilibrium overwhelmingly favors the aromatic alkoxy form. The pyridone form is significantly less stable, and its presence is generally not detectable by standard NMR spectroscopy under normal conditions. researchgate.net The stability of the aromatic system strongly disfavors the formation of the non-aromatic pyridone tautomer. While NMR is a primary tool for quantifying tautomeric populations when they exist in significant amounts, in the case of this compound, its main role would be to confirm the absence of signals corresponding to the N-ethyl-2-pyridone form, thereby verifying the predominance of the single this compound structure. rsc.org
Solution-Phase Studies of Molecular Interactions
NMR spectroscopy is highly sensitive to the local chemical environment and is an excellent technique for studying non-covalent molecular interactions in solution. mdpi.combohrium.com The nitrogen atom and oxygen atom of this compound can act as Lewis bases, interacting with metal ions, Lewis acids, or other molecules through coordination or hydrogen bonding. nih.govmdpi.com
These interactions can be monitored by titration experiments, where the ¹H or ¹³C NMR spectrum of this compound is recorded upon the incremental addition of a binding partner. scielo.org.mx Changes in the chemical shifts (chemical shift perturbation) of specific nuclei upon binding provide information on the interaction site and can be used to determine association constants (Kₐ). scielo.org.mx For example, interaction with a Lewis acid would likely cause significant downfield shifts in the signals of the ring protons, particularly H6 and H3, which are closest to the coordinating nitrogen and oxygen atoms.
Mass Spectrometry (ESI-HMRS)
Electrospray Ionization-High Resolution Mass Spectrometry (ESI-HMRS) is a powerful analytical technique used to determine the precise molecular weight of a compound and to deduce its structure by analyzing fragmentation patterns. For this compound (C7H9NO), the monoisotopic mass is 123.0684 g/mol guidechem.comnih.gov. In positive ion mode ESI, the molecule is expected to be detected primarily as the protonated molecular ion, [M+H]+, with a measured m/z of approximately 124.0757.
Molecular Weight and Fragmentation Analysis
High-resolution mass spectrometry allows for the accurate determination of the elemental composition from the exact mass of the molecular ion. Upon collision-induced dissociation (CID) in the mass spectrometer, the protonated this compound ion ([M+H]+) undergoes fragmentation. The fragmentation pathways are influenced by the protonation site, which is likely the basic pyridine nitrogen atom. The fragmentation of related pyridine compounds often involves cleavages in the substituent groups and characteristic losses from the ring itself researchgate.netnih.gov.
A primary fragmentation pathway for protonated this compound would involve the loss of an ethylene molecule (C2H4, 28.0313 Da) via a retro-Diels-Alder-type rearrangement or a charge-remote fragmentation, leading to the formation of a protonated 2-hydroxypyridine ion at m/z 96.0444. Another expected fragmentation is the cleavage of the ethyl-oxygen bond, resulting in the loss of an ethyl radical (•C2H5), although this is more common in electron ionization and less so in ESI. A more likely fragmentation in ESI would be the loss of the entire ethoxy group to give a pyridinium cation at m/z 78.0338, or cleavage of the oxygen-pyridine bond to generate an ethoxy cation.
Below is an interactive data table summarizing the expected key fragments for this compound in ESI-HMRS.
| Fragment Ion (m/z) | Proposed Formula | Neutral Loss | Proposed Structure |
| 124.0757 | [C7H10NO]+ | - | Protonated Molecular Ion |
| 96.0444 | [C5H6NO]+ | C2H4 (Ethene) | Protonated 2-Hydroxypyridine |
| 78.0338 | [C5H4N]+ | C2H5O• (Ethoxy radical) | Pyridinium Cation |
UV-Visible Spectroscopy
UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a ground state to a higher energy state. Molecules containing pi-bonds and heteroatoms with non-bonding electrons, such as this compound, exhibit characteristic absorptions in the UV region.
Electronic Transitions and Conjugation
The UV spectrum of this compound is dominated by electronic transitions associated with the pyridine ring. The pyridine ring is an aromatic system with delocalized π-electrons. It exhibits strong π → π* transitions, which are typically observed for aromatic compounds. Additionally, the nitrogen atom in the ring possesses a lone pair of non-bonding electrons (n-electrons), which can undergo n → π* transitions.
For the parent pyridine molecule, absorption maxima are observed around 254 nm researchgate.netsielc.com. These bands are attributed to both π → π* and n → π* transitions. The introduction of an electron-donating ethoxy group (-OC2H5) at the 2-position acts as an auxochrome. This substituent can cause a bathochromic shift (shift to longer wavelengths) and a hyperchromic effect (increase in absorption intensity) of the π → π* transition of the pyridine ring due to the extension of the conjugated system through the lone pair electrons on the oxygen atom. The n → π* transition, which is typically weaker, may also be shifted.
| Type of Transition | Electrons Involved | Expected Wavelength Region | Relative Intensity |
| π → π | Pi-bonding to pi-antibonding | ~250-280 nm | High |
| n → π | Non-bonding to pi-antibonding | ~270-300 nm | Low |
Thermal Melting Studies (e.g., DNA/PNA duplexes)
While data for this compound itself is not available, its close analog, 2-Methoxypyridine, has been used as an unnatural nucleobase in studies involving DNA and Peptide Nucleic Acid (PNA) duplexes. These studies utilize UV-Visible spectroscopy to monitor the thermal stability of these duplexes. The melting temperature (Tm), the temperature at which half of the duplex dissociates into single strands, is determined by monitoring the change in UV absorbance at a specific wavelength (typically 260 nm) as the temperature is increased. An increase in absorbance (hyperchromicity) is observed upon melting.
In studies using 2-Methoxypyridine as a cationic thymidine mimic, its incorporation into DNA-DNA and PNA-DNA duplexes was analyzed. The thermal stability of these modified duplexes was assessed over a range of pH values using UV thermal melting experiments guidechem.comrsc.org. It was found that introducing the 2-Methoxypyridine nucleobase led to a decrease in the thermal stability of both DNA-DNA and PNA-DNA duplexes guidechem.comrsc.org. For instance, the melting temperature (Tm) of PNA-DNA duplexes containing 2-methoxypyridine showed a slight increase as the pH decreased, peaking around pH 4.3 guidechem.com. This technique is crucial for understanding how modifications to nucleic acid structures affect their stability and hybridization properties.
X-ray Diffraction (XRD) and Crystallography
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid libretexts.orgwikipedia.org. The technique involves diffracting a beam of X-rays off a single crystal of the substance. The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which atomic positions, bond lengths, bond angles, and torsional angles can be determined.
Solid-State Structural Determination
To date, the specific crystal structure of this compound has not been reported in publicly available databases. However, crystal structures of derivatives of the closely related 2-Methoxypyridine have been elucidated, providing insight into the solid-state conformation and intermolecular interactions that can be expected for this class of compounds.
For example, a study on a series of liquid crystalline derivatives of 2-Methoxypyridine involved single-crystal X-ray diffraction to confirm their molecular structures rsc.orgresearchgate.net. These studies revealed that the molecules were not perfectly planar but adopted slightly distorted, bent conformations rsc.orgresearchgate.net. The analysis provided precise measurements of bond lengths and torsion angles within the molecules. For instance, in one derivative, the torsion angle between the central pyridine ring and a substituted phenyl ring was found to be approximately -41.91°, while the angle with a thiophenyl ring was nearly planar at -4.41°, indicating a large conjugated system researchgate.net. X-ray analysis also provides critical information on how molecules pack in the crystal lattice, revealing intermolecular interactions such as hydrogen bonding and π-π stacking that govern the solid-state structure.
The table below illustrates the type of data obtained from a single-crystal XRD experiment, based on a representative 2-Methoxypyridine derivative from the literature researchgate.net.
| Crystallographic Parameter | Example Value | Information Provided |
| Crystal System | Orthorhombic | The basic symmetry of the crystal lattice |
| Space Group | Aba2 | The specific symmetry elements of the unit cell |
| a (Å) | 14.8343 | Unit cell dimension |
| b (Å) | 44.690 | Unit cell dimension |
| c (Å) | 7.3614 | Unit cell dimension |
| Volume (ų) | 4880.2 | Volume of the unit cell |
| Z | 8 | Number of molecules in the unit cell |
Intermolecular Interactions and Crystal Packing
While a definitive single-crystal X-ray diffraction study for this compound is not publicly available in the Crystallography Open Database (COD) or the Cambridge Structural Database (CSD), a comprehensive understanding of its likely intermolecular interactions and crystal packing can be derived from its molecular structure and analysis of related compounds. The solid-state architecture of this compound will be governed by a combination of weak hydrogen bonds, π-π stacking interactions, and van der Waals forces.
The molecule possesses key features that dictate its non-covalent interactions: a pyridine ring, which is an aromatic system with a nitrogen heteroatom, and a flexible ethoxy group. The nitrogen atom and the oxygen atom of the ethoxy group act as hydrogen bond acceptors, while the aromatic C-H bonds and the aliphatic C-H bonds of the ethyl group can act as weak hydrogen bond donors.
Hydrogen Bonding:
This compound lacks conventional hydrogen bond donors (like O-H or N-H). However, it can participate in a network of weak C−H···N and C−H···O hydrogen bonds. In the crystal structures of various pyridine derivatives, C−H···N interactions are a recurring and significant feature in their molecular packing. nih.gov It is anticipated that the aromatic C-H bonds of one this compound molecule will interact with the lone pair of the pyridine nitrogen atom of a neighboring molecule. Similarly, C-H bonds from the pyridine ring or the ethyl group can form weak hydrogen bonds with the oxygen atom of the ethoxy group.
π-π Stacking Interactions:
The aromatic pyridine ring is electron-deficient and capable of engaging in π-π stacking interactions, which are common in the crystal structures of pyridine-containing compounds. nih.govresearchgate.net These interactions typically involve parallel-displaced or offset face-to-face arrangements rather than a direct face-to-face overlap, to minimize electrostatic repulsion. The mean perpendicular distance between stacked pyridine rings in various crystal structures is often found to be between 3.4 Å and 3.6 Å. nih.gov In this compound, these stacking interactions would contribute significantly to the cohesion of the crystal lattice, likely forming columns or layers of molecules.
Van der Waals Forces:
The interplay and geometric arrangement of these non-covalent interactions determine the final crystal packing motif. Based on studies of similar 2-alkoxypyridines and other pyridine derivatives, a layered or herringbone packing arrangement is plausible.
Below is a summary of the anticipated intermolecular interactions that would define the crystal structure of this compound.
| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Nature of Interaction |
| Weak Hydrogen Bond | C-H (Aromatic) | N (Pyridine) | 2.2 - 2.8 (H···N) | Electrostatic, Dispersion |
| Weak Hydrogen Bond | C-H (Aromatic/Aliphatic) | O (Ethoxy) | 2.3 - 2.9 (H···O) | Electrostatic, Dispersion |
| π-π Stacking | Pyridine Ring (π-system) | Pyridine Ring (π-system) | 3.4 - 3.8 (Interplanar) | Electrostatic, van der Waals |
| van der Waals | Ethyl Group, Pyridine Ring | Ethyl Group, Pyridine Ring | > 3.5 | Dispersion |
Biological Activity and Medicinal Chemistry Research of 2 Ethoxypyridine Derivatives
Structure-Activity Relationship (SAR) Studies for 2-Ethoxypyridine Derivatives
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. For pyridine (B92270) derivatives, SAR studies have revealed that the nature, position, and number of substituents on the pyridine ring are critical determinants of their pharmacological effects. nih.gov
SAR analyses of various pyridine derivatives have established several key principles that are applicable to this compound analogues:
Influence of Functional Groups : The addition of groups like hydroxyl (-OH), carbonyl (-C=O), and amine (-NH2) to the pyridine scaffold tends to increase antiproliferative activity. Conversely, the presence of bulky groups or certain halogens can sometimes lead to lower activity. nih.gov
Positional Importance : The specific location of substituents is crucial. For instance, in a series of 2,2'-bipyridine derivatives, which share structural similarities, different functional groups were shown to modulate cytotoxic activity against hepatocellular carcinoma cells. nih.gov
Intermolecular Interactions : The ability of the ethoxy group and other substituents to engage in hydrogen bonding and hydrophobic interactions within the binding pocket of a target protein is a key factor in determining biological efficacy. nih.gov
While comprehensive SAR studies focusing exclusively on a broad series of this compound derivatives are not extensively detailed in the reviewed literature, the general principles derived from closely related methoxypyridine and other substituted pyridines provide a strong framework for the rational design of new, more potent this compound-based therapeutic agents. researchgate.netnih.gov
Application as Building Blocks in Drug Discovery
The pyridine ring is the second most common nitrogen-containing heterocycle found in FDA-approved drugs, highlighting its importance in pharmaceutical development. lifechemicals.com Functionalized pyridines, including this compound, are considered valuable building blocks in organic synthesis and medicinal chemistry due to their versatile reactivity. lifechemicals.comchemimpex.com They serve as foundational scaffolds upon which more complex and potent molecules can be constructed. chemimpex.com
Precursors for Neurological Disorder Drugs
The this compound scaffold is a key starting material in the synthesis of pharmaceuticals targeting neurological disorders. chemimpex.com Many natural and synthetic compounds containing the pyridine ring exhibit activity in the central nervous system (CNS). nih.gov For a drug to be effective against CNS disorders like Alzheimer's or Parkinson's disease, it must typically be able to cross the blood-brain barrier. The physicochemical properties imparted by the this compound structure can be tailored to enhance this penetration. For example, derivatives of the pyridine alkaloid metanicotine have been investigated as potential treatments for neurodegenerative disorders. nih.gov The use of this compound as a precursor allows for the systematic modification of the molecular structure to optimize for potency, selectivity, and pharmacokinetic properties necessary for an effective CNS drug. chemimpex.com
Specific Pharmacological Activities and Mechanisms of Action
Derivatives synthesized from the this compound core have demonstrated a range of specific pharmacological activities, including anticancer and antimicrobial effects.
Anticancer Activity
Pyridine derivatives are a well-established class of compounds with significant potential in cancer therapy. ekb.eg Their mechanisms of action are diverse and can include inducing apoptosis (programmed cell death), generating reactive oxygen species (ROS), and inhibiting key signaling proteins involved in cancer progression like AKT and BRAF. nih.gov
Several studies have highlighted the anticancer potential of compounds structurally related to this compound derivatives:
2,2'-Bipyridine Derivatives : These compounds have been shown to exert cytotoxic, antiproliferative, and apoptotic activity against hepatocellular carcinoma (HepG2) cells. Their mechanism involves ROS generation and depolarization of the mitochondrial membrane. nih.gov
Pyridine Thiosemicarbazones : Certain derivatives from this class have exhibited significant anticancer activity against various cancer cell lines, including leukemia, melanoma, and breast cancer, with some compounds showing greater potency than the reference drug Sunitinib. nih.gov
Copper(II) Complexes : Coordination compounds containing pyridine derivatives of N4-methoxyphenyl-thiosemicarbazones have demonstrated selective anticancer activity, with some showing high antiproliferative effects against human promyelocytic leukemia (HL-60) cells. mdpi.com
The research into these related compounds underscores the potential of the pyridine core, and by extension the this compound scaffold, in the development of novel anticancer agents.
Antimicrobial/Antiviral Activity
The search for new antimicrobial and antiviral agents is a global health priority. nih.gov Pyridine-containing compounds have long been recognized for their therapeutic properties in this area. nih.govnih.gov
One study detailed the synthesis of substituted Mannich bases starting from 2-ethoxybenzylidene isonicotinohydrazide. Several of these derivatives displayed significant antibacterial and antifungal activity. nih.gov The highest activity was observed against Gram-positive bacteria such as B. subtilis and S. aureus, and Gram-negative bacteria like P. aeruginosa and E. coli, with some compounds showing minimum inhibitory concentrations (MIC) as low as 6.25 µg/mL. nih.gov These compounds also exhibited potent antifungal activity against C. albicans and C. glabrata. nih.gov
Additionally, other research has explored pyridine derivatives for antiviral applications, including against the SARS-CoV-2 virus, demonstrating the broad spectrum of activity for this class of compounds. mdpi.com
Table 1: Antimicrobial Activity of 2-Ethoxybenzylidene Isonicotinohydrazide Derivatives Data sourced from Malhotra et al. nih.gov
| Compound | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) |
|---|---|---|---|---|
| Compound 12 | B. subtilis | 6.25 | C. albicans | 12.5 |
| S. aureus | 6.25 | C. glabrata | 12.5 | |
| Compound 15 | P. aeruginosa | 12.5 | C. albicans | 12.5 |
| E. coli | 12.5 | C. glabrata | 12.5 | |
| Compound 16 | B. subtilis | 6.25 | C. albicans | 12.5 |
| S. aureus | 6.25 | C. glabrata | 12.5 | |
| Compound 17 | P. aeruginosa | 12.5 | C. albicans | 12.5 |
| E. coli | 12.5 | C. glabrata | 12.5 |
Enzyme Inhibition
Derivatives of 2-alkoxypyridine have been investigated as inhibitors of several important enzyme classes, particularly protein kinases, which play a crucial role in cell signaling and are often implicated in diseases like cancer.
One area of focus has been the inhibition of Proviral Integration Moloney (PIM) kinases, a family of serine/threonine kinases involved in cell cycle regulation, proliferation, and apoptosis. nih.govnih.gov Aromatic O-alkyl pyridine derivatives have been designed and synthesized as potent inhibitors of PIM-1 kinase. nih.gov In one study, specific derivatives, 4c and 4f , demonstrated significant PIM-1 kinase inhibitory activity with IC₅₀ values of 0.110 µM and 0.095 µM, respectively. nih.gov Kinetic analysis revealed that these compounds can act as both competitive and non-competitive inhibitors of the PIM-1 kinase enzyme. nih.gov This dual mechanism suggests a complex interaction with the enzyme, potentially binding to both the active site and an allosteric site. The research highlights how imparting aromaticity to a pyridone core through O-alkylation can lead to potent enzyme inhibitors. nih.gov
| Compound | PIM-1 Kinase IC₅₀ (µM) | Inhibition Type |
|---|---|---|
| 4c | 0.110 | Competitive and Non-competitive |
| 4f | 0.095 | Competitive and Non-competitive |
Data sourced from: Imparting aromaticity to 2-pyridone derivatives by O-alkylation resulted in new competitive and non-competitive PIM-1 kinase inhibitors with caspase-activated apoptosis. nih.gov
While research on other pyridine-containing scaffolds has shown inhibition of enzymes like mutant isocitrate dehydrogenase 2 (IDH2) and the glyoxylate shunt enzymes in Pseudomonas aeruginosa, specific studies focusing on this compound derivatives for these targets are less common in the reviewed literature. nih.govmdpi.com
Receptor Binding and Agonism (e.g., Auxin Receptor)
The interaction of small molecules with biological receptors is a cornerstone of pharmacology. While the provided outline specifies the Auxin Receptor as an example, detailed studies directly linking this compound derivatives to this specific class of plant hormone receptors are not prominent in the available scientific literature. Auxin receptors, such as Transport Inhibitor-Response 1 (TIR1), are known to bind a variety of synthetic auxins, many of which are used as herbicides. nih.govmdpi.com The binding mechanism often involves the small molecule acting as a "molecular glue" to facilitate protein-protein interactions. mdpi.com However, the specific structure-activity relationships for this compound at this receptor have not been defined.
Potential as Biochemical Probes
The pyridine scaffold is a valuable component in the design of biochemical probes, particularly fluorescent probes, due to its electronic properties and structural versatility. Pyridinium-based molecules, which are derivatives of pyridine, can serve as the electron-accepting core in push-pull fluorophores. nih.gov These probes are instrumental in advanced imaging techniques like two-photon microscopy, which offers advantages such as deep tissue penetration and high spatial resolution for monitoring biological processes. nih.gov
For instance, a rational design strategy involves creating probes with a pyridinium center (the electron acceptor) and multiple conjugated "arms" that act as electron donors. nih.gov This design can lead to probes with excellent two-photon absorption capabilities in the near-infrared region, making them suitable for deep tissue imaging. nih.gov Furthermore, by modifying the structure, these probes can be targeted to specific cellular organelles, such as lysosomes and mitochondria. nih.gov
Additionally, pyridine and pyrimidine-based push-pull systems have been developed as fluorescent probes for visualizing lipid droplets, which are crucial cellular organelles involved in lipid metabolism. nih.gov These probes can exhibit aggregation-induced emission, a phenomenon that makes them highly fluorescent in aggregated states (like within a lipid droplet) but weakly fluorescent in aqueous solution, leading to a high signal-to-noise ratio in bioimaging. nih.gov While these examples use modified pyridine cores rather than a simple this compound, they demonstrate the inherent potential of the pyridine chemical space for the development of sophisticated biochemical probes.
Nucleic Acid Mimics and Interactions (e.g., DNA/PNA base pairs)
A significant area of research for 2-alkoxypyridine derivatives is their use as mimics of natural nucleobases within synthetic nucleic acid analogues like Peptide Nucleic Acid (PNA). PNA is a synthetic polymer similar to DNA and RNA but with a backbone composed of repeating N-(2-aminoethyl)glycine units linked by peptide bonds, which confers resistance to degradation by nucleases and proteases. nih.gov
Research has focused on evaluating 2-methoxypyridine (B126380), a close analogue of this compound, as a cationic mimic for the natural base thymidine. nih.govnih.gov The goal was to create an unnatural base pair that could potentially enhance the thermal stability of DNA or PNA duplexes through protonation-assisted Watson-Crick base pairing. nih.gov
In these studies, a 2-methoxypyridine nucleobase (designated as 'P') was incorporated into DNA and PNA strands designed to bind to a complementary strand containing adenosine ('A'). nih.gov The hypothesis was that the 2-methoxypyridine, upon protonation at a mildly acidic pH, would form a stable P-A base pair analogous to the natural T-A base pair. nih.govnih.gov
Key findings from these investigations include:
Formation of an Unnatural Base Pair : NMR structural studies confirmed that at pH 4.3, the 2-methoxypyridine base did form the expected protonated base pair with adenosine. nih.govnih.gov
Impact on Duplex Stability : Contrary to the initial hypothesis, the introduction of the 2-methoxypyridine nucleobase resulted in a decrease in the thermal stability of the duplexes. The melting temperature (Tm) was lowered by approximately 10 °C in DNA-DNA duplexes and about 20 °C in PNA-DNA duplexes compared to their natural counterparts. nih.govnih.gov
| Duplex Type | Change in Thermal Stability (ΔTm) |
|---|---|
| DNA-DNA | ~ -10 °C |
| PNA-DNA | ~ -20 °C |
Data sourced from: 2-Methoxypyridine as Thymidine Mimic in Watson-Crick Base Pairs of DNA and PNA: Synthesis, Thermal Stability and NMR Structural Studies. nih.govnih.gov
Despite the reduction in stability, this work successfully demonstrated the feasibility of using cationic 2-alkoxypyridine analogues to form unnatural base pairs. nih.gov This proof-of-concept opens the door for future optimization of such mimics for applications in biotechnology and medicinal chemistry, where modified nucleic acids are used as probes, diagnostic tools, and therapeutic agents. nih.gov
Environmental Dynamics and Degradation Pathways of 2 Ethoxypyridine
Environmental Fate Investigations
The environmental fate of a chemical compound describes its transport and transformation in the environment. For 2-Ethoxypyridine, its journey after release is dictated by its chemical properties and interactions with environmental matrices such as soil, water, and air. Investigations into analogous chemical structures, such as pesticides containing pyridine (B92270) rings, suggest that the primary dissipation pathways for this compound include hydrolysis, microbial degradation, and photodegradation. agronomy.orgepa.gov
Table 1: Key Processes in the Environmental Fate of this compound
| Environmental Process | Description | Relevant Compartment | Potential Significance |
|---|---|---|---|
| Hydrolysis | Chemical breakdown in the presence of water, cleaving the ether bond. | Water, Moist Soil | High |
| Microbial Degradation | Breakdown by microorganisms, such as bacteria and fungi. | Soil, Water, Sediment | High |
| Photodegradation | Degradation caused by exposure to sunlight. | Atmosphere, Surface Water | Moderate |
| Sorption | Adherence to soil particles and organic matter. | Soil, Sediment | Moderate |
**10.2. Degradation Mechanisms in Environmental Compartments
The persistence of this compound in the environment is limited by several degradation mechanisms that transform it into other chemical species.
Hydrolysis is a significant chemical degradation pathway for this compound in aqueous environments. The reaction involves the cleavage of the ether bond, resulting in the formation of 2-hydroxypyridine (which exists in tautomeric equilibrium with 2-pyridone) and ethanol. rsc.orggoogleapis.com This process can occur in water bodies and moist soils. Studies on related compounds show that hydrolysis can be influenced by pH, with different rates under acidic, neutral, or alkaline conditions. For instance, the hydrolysis of this compound 1-oxide with dilute hydrochloric acid readily yields 2-hydroxypyridine 1-oxide. rsc.org Similarly, the synthesis of 2-hydroxypyridine often involves the hydrolysis of related 2-substituted pyridines, highlighting the susceptibility of this position to nucleophilic attack by water. google.com
Microbial activity is a primary driver for the degradation of organic compounds in soil and aquatic systems. mdpi.com It is expected that soil and water microorganisms, such as bacteria and fungi, can utilize this compound as a carbon or nitrogen source. The biotransformation process would likely commence with enzymatic cleavage of the ether linkage, a common initial step in the degradation of aromatic ethers. nih.gov This reaction, catalyzed by enzymes like etherases or dioxygenases, would also produce 2-hydroxypyridine.
Following the initial cleavage, the resulting 2-hydroxypyridine can undergo further microbial degradation. The pyridine ring, being a heterocyclic aromatic structure, can be opened through the action of specific enzymes, eventually leading to the mineralization of the compound into carbon dioxide, water, and inorganic nitrogen. nih.gov The degradation pathways for many pyridine-based herbicides, such as chlorpyrifos and fluroxypyr, have been shown to rely heavily on microbial populations in the soil. agronomy.orgepa.gov
Photodegradation, or photolysis, is the breakdown of molecules by light energy, primarily from the sun. In the environment, this compound can undergo photodegradation in the atmosphere or in the upper layers of water bodies. This process can occur through two main pathways:
Direct Photolysis: Where the this compound molecule directly absorbs ultraviolet radiation, leading to an excited state and subsequent bond cleavage.
Indirect Photolysis: Where other atmospheric or aquatic substances, known as photosensitizers, absorb light and produce highly reactive species (e.g., hydroxyl radicals) that then attack and degrade the this compound molecule.
Studies on the pesticide pyriproxyfen, which contains a this compound moiety, show that its persistence in water decreases with increased sunlight exposure, indicating that photodegradation is a relevant dissipation pathway. piat.org.nz
Assessment of Metabolites and Transformation Products
The degradation of this compound results in the formation of various metabolites or transformation products. The identification and assessment of these products are crucial for a complete environmental risk evaluation, as they may have their own toxicological and environmental profiles.
The principal and initial transformation product from hydrolysis and microbial ether cleavage is 2-hydroxypyridine (or its tautomer, 2-pyridone ). agronomy.orgrsc.org This compound is a known metabolite in the degradation of several pyridine-based chemicals. nih.gov The other primary product is ethanol , which is readily biodegradable and of low environmental concern.
Further degradation of the pyridine ring can lead to the formation of simpler aliphatic molecules before eventual mineralization. In some cases, oxidation of the parent compound could lead to the formation of This compound 1-oxide . rsc.orggoogleapis.com
Table 2: Key Transformation Products of this compound
| Parent Compound | Degradation Pathway | Key Transformation Product(s) | Chemical Formula of Product |
|---|---|---|---|
| This compound | Hydrolysis, Microbial Degradation | 2-Hydroxypyridine / 2-Pyridone | C₅H₅NO |
| This compound | Hydrolysis, Microbial Degradation | Ethanol | C₂H₅OH |
Environmental Impact and Exposure Assessment
The environmental impact of this compound is linked to its use in agrochemicals, which represents a primary pathway for its release into the environment through direct application, spray drift, or runoff. chemimpex.com An exposure assessment considers the likelihood of organisms coming into contact with the substance.
Future Directions and Emerging Research Avenues for 2 Ethoxypyridine
Development of Novel Synthetic Methodologies
The synthesis of 2-ethoxypyridine and its derivatives is an area of active development, with a strong emphasis on improving efficiency, selectivity, and sustainability. While traditional methods exist, emerging research is focused on novel techniques that offer significant advantages over classical approaches.
Future methodologies are likely to incorporate principles of green chemistry to minimize environmental impact. ijarsct.co.in Strategies being explored for pyridine (B92270) derivatives include:
Solvent-free reactions: Performing reactions without a solvent, or using mechanochemistry (mechanical force to induce reactions), can reduce waste and energy consumption. ijarsct.co.in A notable example is the solvent- and halide-free synthesis of pyridine-2-yl substituted ureas from pyridine N-oxides, which proceeds with high atom economy. rsc.org
Aqueous-phase synthesis: Utilizing water as a solvent is a key goal of green chemistry. ijarsct.co.in
Electrochemical synthesis: Using electricity to drive reactions can enable selective transformations without the need for conventional chemical reagents. ijarsct.co.in
Biocatalysis: The use of enzymes and microorganisms offers a promising green alternative for producing pyridine derivatives. ijarsct.co.in
Researchers are also developing more direct and efficient synthetic routes. For instance, one-step methods, such as the condensation of propanedinitrile with enals or enones to create analogous 2-methoxypyridine-3-carbonitriles, represent a significant advancement in simplifying synthesis. url.edu The development of novel catalysts, such as inexpensive and easy-to-prepare nickel(II) catalysts for synthesizing related heterocycles, showcases a move towards more atom-economic and straightforward processes. researchgate.net However, challenges remain, as some synthetic routes can be hampered by side reactions, such as the replacement of a target bromine atom with hydrogen instead of the desired ethoxy group during certain substitution reactions. researchgate.net
| Synthetic Strategy | Description | Potential Advantages |
| Mechanochemistry | Using mechanical force to initiate reactions between solid reagents. ijarsct.co.in | Solvent-free, reduced waste, potentially lower energy input. ijarsct.co.in |
| Electrosynthesis | Employing electrical current to drive chemical transformations. ijarsct.co.in | High selectivity, avoids harsh chemical reagents. ijarsct.co.in |
| Biocatalysis | Utilizing enzymes or whole microorganisms as catalysts. ijarsct.co.in | High specificity, mild reaction conditions, renewable. ijarsct.co.in |
| One-Pot Reactions | Combining multiple reaction steps into a single procedure without isolating intermediates. url.edu | Increased efficiency, reduced time and resource consumption. url.edu |
| C-H Functionalization | Directly converting a carbon-hydrogen bond into a new functional group. rsc.org | High atom economy, avoids pre-functionalization steps. rsc.org |
Exploration of New Reactivity Modes
Beyond its role as a stable building block, researchers are exploring the untapped reactivity of the this compound scaffold. Understanding how the ethoxy group and the nitrogen atom influence the pyridine ring's electronic properties is key to unlocking new chemical transformations.
One emerging area is the use of 2-alkoxypyridines not just as substrates but as active participants or reagents in chemical reactions. For example, the closely related 2-methoxypyridine (B126380) has been employed as a crucial component in mild cyclodehydration-aromatization reactions to synthesize other complex heterocycles. researchgate.net This suggests that this compound could also be used to mediate or catalyze reactions in novel ways.
Another avenue of exploration is the direct functionalization of the pyridine ring. Research into pyridine N-oxides has demonstrated that C-H bonds on the ring can be functionalized directly, allowing for the facile synthesis of complex derivatives in a highly atom-economical manner. rsc.org Applying these C-H functionalization strategies to this compound could provide streamlined access to a wide array of novel compounds. Furthermore, mechanistic studies are revealing subtle but important roles for the pyridine structure in directing reaction outcomes, such as the proposed formation of a "pyridinium 2-methoxyprop-2-yl preassociation complex" that enhances regioselectivity in acetalization reactions. acs.org Future work will likely focus on harnessing these unique reactivity patterns for applications in asymmetric catalysis and complex molecule synthesis.
Advanced Functional Materials Based on this compound Derivatives
The unique electronic and structural properties of the pyridine ring make this compound an attractive core for the design of advanced functional materials. Research into analogous 2-methoxypyridine derivatives has demonstrated their potential as luminescent mesogens—molecules that exhibit liquid crystal properties. rsc.orgresearchgate.net
These materials possess a slightly bent molecular shape, which, depending on the attached functional groups, can lead to the formation of nematic or rectangular columnar liquid crystalline phases. rsc.orgresearchgate.net Such organized molecular assemblies are crucial for creating materials with tailored electronic and photophysical properties. The applications for these materials are significant and include:
Organic electronics (e.g., transistors) researchgate.net
Solar cells and photovoltaic devices researchgate.net
Solid-state lasers researchgate.net
By modifying the substituents on the this compound core, researchers can fine-tune the material's properties, such as its thermal range and photochemical stability, to optimize performance in these devices. rsc.orgresearchgate.net The development of these advanced materials from this compound derivatives represents a promising frontier in materials science.
Therapeutic Target Identification and Drug Design Optimization
The this compound scaffold is a valuable building block in medicinal chemistry, serving as an intermediate in the synthesis of pharmaceuticals targeting a range of conditions, including neurological disorders. chemimpex.com Derivatives of the closely related 2-alkoxy-3-cyanopyridine have shown significant potential as anticancer, antibacterial, and anti-inflammatory agents, demonstrating efficacy against drug-susceptible and drug-resistant cell lines. researchgate.net
The future of drug development involving this scaffold lies in the integration of modern, target-based drug design (TBDD) strategies. steeronresearch.com This approach moves beyond traditional screening by focusing on a specific biological target, such as a protein or gene implicated in a disease, and designing molecules to interact with it precisely. steeronresearch.comtechnologynetworks.com Key emerging techniques in this area include:
Structure-Based Drug Design (SBDD): This method uses high-resolution 3D structures of target proteins, often obtained through X-ray crystallography, to computationally design molecules that fit perfectly into the target's active site. steeronresearch.comtechnologynetworks.com This enhances binding affinity and selectivity, which can lead to higher potency and fewer side effects.
Computational Modeling and AI: Machine learning and deep learning algorithms are increasingly used to predict drug-target interactions and ADME (absorption, distribution, metabolism, and excretion) properties, accelerating the identification of promising lead compounds. technologynetworks.com
Target Validation: This crucial step confirms that modulating the identified biological target has the desired therapeutic effect. technologynetworks.comtechnologynetworks.com Techniques involve genetic manipulation of the target gene or monitoring downstream signaling pathways to ensure the drug is acting as intended. technologynetworks.com
By applying these advanced design principles, researchers can optimize this compound-based compounds to create safer and more effective therapies. steeronresearch.com Understanding the structure-function relationships of how these compounds interact with biological targets, such as cytochrome P450 epoxygenases, is critical for designing next-generation therapeutics. nih.gov
Sustainable Synthesis and Environmental Remediation Strategies
As the use of this compound and its derivatives grows, so does the importance of developing sustainable production methods and effective environmental remediation strategies. The principles of green chemistry are becoming central to the synthesis of pyridine-based compounds, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. ijarsct.co.inacsgcipr.org
Future synthetic methods will increasingly focus on being "green by design," incorporating solvent-free conditions, the use of renewable resources, and novel catalytic systems to minimize environmental impact. ijarsct.co.inacsgcipr.org
In parallel, robust strategies for removing pyridine derivatives from industrial wastewater are essential to prevent environmental contamination. researchgate.net Several effective remediation technologies have been developed and continue to be refined:
| Remediation Technology | Mechanism | Key Features |
| Adsorption | Organic compounds are removed from water by binding to the surface of an adsorbent material, such as activated carbon derived from agricultural waste. researchgate.net | Effective, reusable adsorbents, potential for low-cost materials. researchgate.net |
| Ion Exchange | Pyridine compounds are captured by ion exchange resins as wastewater passes through a resin bed. seplite.comseplite.com | High removal efficiency (>99%), resin can be regenerated and reused. seplite.comseplite.com |
| Microbial Degradation | Microorganisms (bacteria, fungi) are used to break down pyridine derivatives into less harmful substances. researchgate.net | Ecologically benign, cost-effective, does not require harsh chemical reagents. researchgate.net |
| Incineration | High-temperature combustion is used to destroy pollutants in wastewater with high organic content. seplite.comseplite.com | Effective for complex waste streams, but requires treatment of resulting air emissions. seplite.comseplite.com |
Future research will focus on optimizing these methods, such as developing more efficient and selective adsorbent materials and identifying robust microbial strains for bioremediation, ensuring that the lifecycle of this compound is environmentally sustainable. researchgate.netresearchgate.net
Q & A
Q. How can researchers ensure reproducibility when publishing this compound-related findings?
- Methodological Answer :
- Detailed Protocols : Document exact molar ratios, solvent grades, and equipment calibration in supplementary materials .
- Raw Data Sharing : Deposit spectral raw files (e.g., .jdx for IR) in repositories like Figshare or Zenodo .
- Peer Review : Engage collaborators to replicate key experiments pre-submission, addressing potential biases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
